molecular formula C11H12O4 B3119354 3-(Tetrahydrofuran-3-yloxy)benzoic acid CAS No. 250682-03-2

3-(Tetrahydrofuran-3-yloxy)benzoic acid

Cat. No. B3119354
CAS RN: 250682-03-2
M. Wt: 208.21 g/mol
InChI Key: TZRBBBPIKGXEBF-UHFFFAOYSA-N
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Description

3-(Tetrahydrofuran-3-yloxy)benzoic acid, also known as 3-THFBA, is an important organic compound with a wide range of applications in scientific research. It is a white crystalline solid, soluble in water and ethanol, and a common starting material for the synthesis of other compounds. 3-THFBA is a versatile compound that has been used in a variety of applications, ranging from organic synthesis to the development of new drugs.

Scientific Research Applications

Synthesis and Chemical Applications

3-(Tetrahydrofuran-3-yloxy)benzoic acid and its derivatives play a significant role in organic synthesis and the development of pharmaceutical compounds. For instance, the compound is involved in the synthesis of pranlukast, a leukotriene receptor antagonist used for asthma treatment. The synthetic route involves the reaction of tetrahydrofuran with benzoic acid derivatives, showcasing the compound's utility in constructing complex molecular architectures (Zhang et al., 2013).

Coordination Chemistry and Material Science

In coordination chemistry, derivatives of benzoic acid, such as 3-hydroxy benzoic acid and its hybrids, have been utilized to synthesize novel coordination polymers and metal-organic frameworks (MOFs). These materials exhibit promising properties for applications in gas sensing, luminescence, and catalysis. For example, coordination polymers synthesized from 4-hydroxy-3-((quinolin-8-ylimino)methyl)benzoic acid demonstrated significant fluorescence emission and gas sensing capabilities (Rad et al., 2016).

Medicinal Chemistry and Biological Applications

In medicinal chemistry, structural modifications of compounds related to this compound, such as octadecanoic acid-3,4-tetrahydrofuran diester, have shown enhanced acaricidal activity against mites. This highlights the potential of these compounds in developing new treatments for parasitic infections (Li et al., 2022).

Catalysis and Synthetic Methodology

In catalysis, an azobenzene-containing metal-organic framework demonstrated efficient catalysis for the direct amidation of benzoic acids, which is an essential reaction in organic synthesis. This application underscores the utility of this compound derivatives in creating heterogeneous catalysts for sustainable chemical processes (Hoang et al., 2015).

Safety and Hazards

The safety data sheet for a similar compound, Tetrahydrofuran, indicates that it is highly flammable and harmful if swallowed . It may cause respiratory irritation, drowsiness, or dizziness, and is suspected of causing cancer .

Future Directions

Benzofuran compounds, which are structurally similar to 3-(Tetrahydrofuran-3-yloxy)benzoic acid, have shown strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . This suggests potential future directions for the research and application of this compound in various fields.

properties

IUPAC Name

3-(oxolan-3-yloxy)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c12-11(13)8-2-1-3-9(6-8)15-10-4-5-14-7-10/h1-3,6,10H,4-5,7H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZRBBBPIKGXEBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1OC2=CC=CC(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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